molecular formula C15H20O2 B14544417 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol CAS No. 61841-25-6

3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol

Cat. No.: B14544417
CAS No.: 61841-25-6
M. Wt: 232.32 g/mol
InChI Key: AJHNWFKWAGSPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol is an organic compound characterized by its unique structure, which includes both hydroxyl and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted pentene derivative, followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or platinum on carbon are often employed to facilitate the alkylation and hydroxylation steps. The use of continuous flow reactors can also improve the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkene group can be reduced to form saturated hydrocarbons.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of 3-ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-dione.

    Reduction: Formation of 3-ethenyl-2,2-dimethyl-1-phenylpentane-1,3-diol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl and alkene groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Ethenyl-2,2-dimethyl-1-phenylpentane-1,3-diol
  • 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-dione
  • 3-Ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol derivatives (e.g., halogenated or nitrated)

Uniqueness: this compound is unique due to its combination of hydroxyl and alkene functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61841-25-6

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-ethenyl-2,2-dimethyl-1-phenylpent-4-ene-1,3-diol

InChI

InChI=1S/C15H20O2/c1-5-15(17,6-2)14(3,4)13(16)12-10-8-7-9-11-12/h5-11,13,16-17H,1-2H2,3-4H3

InChI Key

AJHNWFKWAGSPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)C(C=C)(C=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.